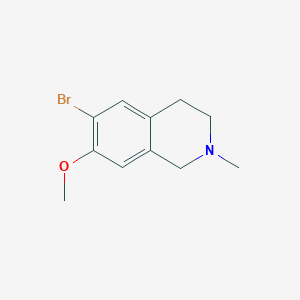
6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products. THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of THIQ derivatives has garnered a lot of attention in the scientific community. The reaction was first described by Pictet and Spengler in the year 1911, wherein phenylethylamine and dimethoxymethane in the presence of aq. HCl at 100 °C to afford THIQ . Later, researchers have replaced dimethoxymethane with aldehydes to give one substituted THIQs .Chemical Reactions Analysis
The chemical reactions involving THIQ derivatives are diverse. For instance, the C(1)-functionalization of tetrahydroisoquinolines via multicomponent reactions has been explored . In addition, the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 can generate 3,4-dihydro isoquinoline derivatives .Scientific Research Applications
Stereochemistry and Derivative Formation The stereochemistry of certain derivatives of tetrahydroisoquinoline has been studied, indicating a high degree of stereoselectivity in the formation of these compounds. For example, Sugiura et al. (1997) investigated the stereochemistry of c-4-Bromo-r-1-cyano-t-3-methoxy-1,2,3,4-tetrahydroisoquinolines, revealing specific configurations determined by X-ray crystallography. These findings highlight the compound's relevance in stereochemical studies and derivative formation (Sugiura et al., 1997).
Dynamic Kinetic Resolution for Enantiopure Derivatives Dynamic kinetic resolution methods have been employed to synthesize enantiopure derivatives of tetrahydroisoquinoline, useful in the synthesis of modulators of nuclear receptors. Forró et al. (2016) demonstrated the synthesis of enantiomeric 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid and its 6-methoxy analogue, highlighting the compound's potential in producing modulators for nuclear receptors (Forró et al., 2016).
Biomedical Research Applications
Radiosynthesis for Dopamine D1 Receptor Studies The compound's derivatives have been radiolabeled for biomedical research, particularly in studying dopamine D1 receptors in vivo. Kassiou et al. (1994) radiolabeled a selective ligand for the D1 receptor, showcasing its potential in neuroscientific studies using PET imaging (Kassiou et al., 1994).
Marine Natural Products and Photoredox Transformations Derivatives of tetrahydroisoquinoline have been identified in marine natural products, offering insights into the compound's natural occurrence and potential in drug discovery. Yokoya et al. (2023) described a photoredox transformation of certain tetrahydroisoquinoline derivatives, demonstrating their application in synthesizing bioactive marine natural products (Yokoya et al., 2023).
Nucleoside Base Coupling in Algae Extracts The compound's brominated derivatives have been found coupled with nucleoside base derivatives in extracts from the red alga Rhodomela confervoides. Ma et al. (2007) isolated and identified new bromophenols and brominated tetrahydroisoquinolines, suggesting the compound's significance in natural product chemistry and potential pharmaceutical applications (Ma et al., 2007).
Future Directions
The future directions for the study of 6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline and similar compounds involve further exploration of their biological activities, structural–activity relationship (SAR), and mechanism of action. In addition, the development of novel THIQ analogs with potent biological activity is a promising area of research .
properties
IUPAC Name |
6-bromo-7-methoxy-2-methyl-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-13-4-3-8-5-10(12)11(14-2)6-9(8)7-13/h5-6H,3-4,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBOEGOGZZSNFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1)OC)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

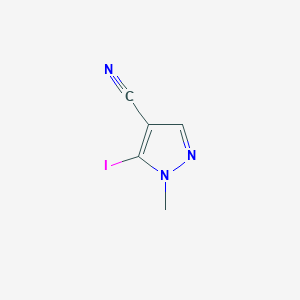

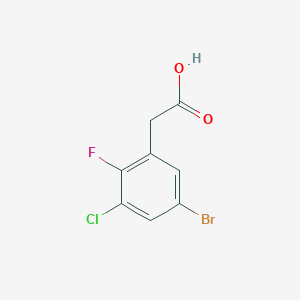
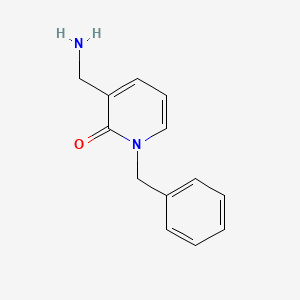
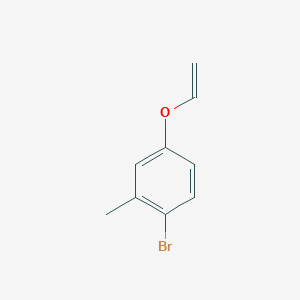
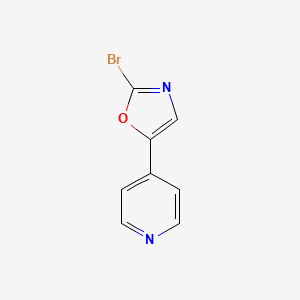
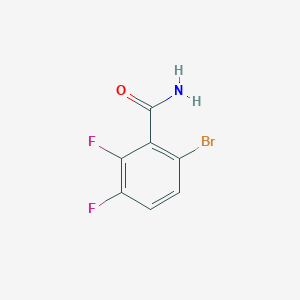

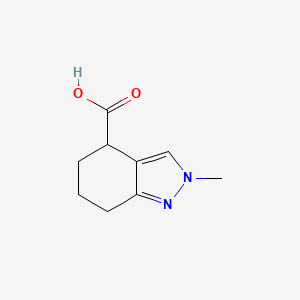
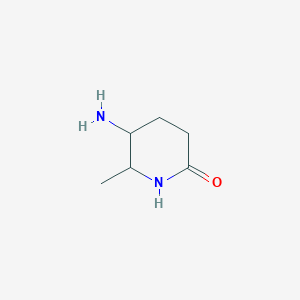
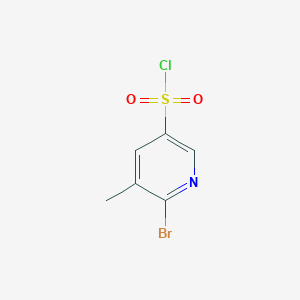
![Imidazo[1,2-a]pyrimidine, 3-bromo-6-methoxy-2-methyl-](/img/structure/B1380796.png)
![8-Bromo-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1380797.png)
![2-[(5-Methyl-1,3-oxazol-2-yl)methoxy]acetic acid](/img/structure/B1380803.png)